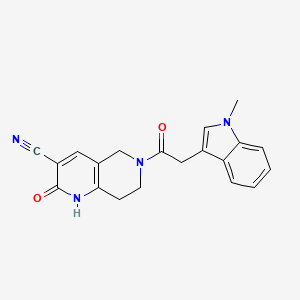

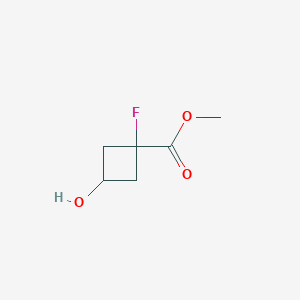

![molecular formula C19H15N3O3S2 B2523753 Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421490-86-9](/img/structure/B2523753.png)

Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone” is a compound that belongs to the benzothiazole class . Benzothiazoles have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1 H, 13 C NMR, and mass spectral data . For instance, the IR (KBr) ν max of a similar compound was found to be 3374, 3215, 3096, 2950, 1709, 1609, 1528, 1444, 1277, 1194, 1058, 1037, 1016, 938, 852, 807, 746, 679 cm −1 .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed based on their melting points, IR, 1 H, 13 C NMR, and mass spectral data . For instance, the melting point of a similar compound was found to be >350°C .科学的研究の応用

Anticancer Properties

Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone derivatives have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxicity against various cancer cell lines, making them promising candidates for further development .

Anti-Inflammatory Activity

Certain derivatives of Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone have shown anti-inflammatory properties. These molecules could be explored for their potential in managing inflammatory conditions .

Optoelectronics and Analytical Tools

The compound 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), related to our target compound, plays a role in optoelectronics and analytical applications. Understanding solvent effects on MMT can aid in developing new products in these fields .

Anti-Tubercular Activity

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. While not directly related to our compound, this research highlights the importance of benzothiazole derivatives in combating tuberculosis .

Other Potential Activities

Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone derivatives may also possess other activities, such as antitumor, antimicrobial, and neuroprotective effects. Exploring their diverse pharmacological properties remains an exciting avenue for future investigations .

作用機序

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to inhibit cox-1 and cox-2, which are key enzymes in the inflammatory response .

Mode of Action

Compounds with similar structures have been shown to inhibit cox-1 and cox-2 enzymes, thereby reducing inflammation .

Biochemical Pathways

Similar compounds have been reported to inhibit the cox-1 and cox-2 enzymes, which play a crucial role in the inflammatory response . By inhibiting these enzymes, the compound may reduce the production of prostaglandins, which are key mediators of inflammation.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes .

Safety and Hazards

将来の方向性

Benzothiazole derivatives have shown promising results in various fields, especially as anti-tubercular compounds . Future research could focus on further synthetic developments, exploring their mechanism of resistance, and conducting structure-activity relationships of the new benzothiazole derivatives .

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)25-11-9-22(10-11)18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXDGEOAHPPCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2523673.png)

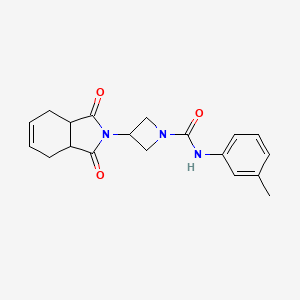

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2523676.png)

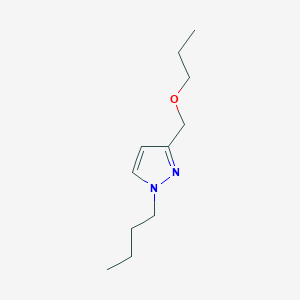

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea](/img/structure/B2523686.png)

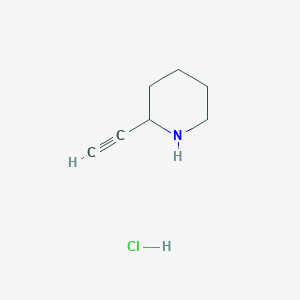

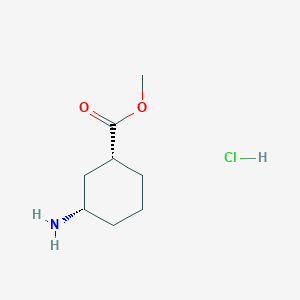

![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2523691.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2523693.png)